Ethyl [(3-chloro-4-fluorophenyl)amino](oxo)acetate
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Overview
Description
Acetic acid, [(3-chloro-4-fluorophenyl)amino]oxo-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of a chloro and fluoro-substituted phenyl ring attached to an acetic acid moiety through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(3-chloro-4-fluorophenyl)amino]oxo-, ethyl ester typically involves the esterification of acetic acid derivatives with ethyl alcohol in the presence of a catalyst. One common method involves the reaction of 3-chloro-4-fluoroaniline with acetic anhydride to form the corresponding acetamide, which is then esterified with ethanol under acidic conditions to yield the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(3-chloro-4-fluorophenyl)amino]oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Acetic acid, [(3-chloro-4-fluorophenyl)amino]oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.
Medicine: It can be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, [(3-chloro-4-fluorophenyl)amino]oxo-, ethyl ester involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ester linkage allows for hydrolysis, releasing the active acetic acid derivative, which can then exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-chloro-, ethyl ester: Similar in structure but lacks the fluoro substituent.
Acetic acid, 2-fluoro-, ethyl ester: Similar but lacks the chloro substituent.
Acetic acid, [(3-chloro-4-fluorophenyl)amino]oxo-, methyl ester: Similar but with a methyl ester instead of an ethyl ester.
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring makes acetic acid, [(3-chloro-4-fluorophenyl)amino]oxo-, ethyl ester unique. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar compounds.
Biological Activity
Ethyl (3-chloro-4-fluorophenyl)aminoacetate is a compound of significant interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
Ethyl (3-chloro-4-fluorophenyl)aminoacetate features a phenyl ring substituted with chlorine and fluorine atoms, an amino group, and an oxoacetate moiety. These structural components are essential for its biological interactions and pharmacological effects.
The biological activity of this compound is primarily influenced by its ability to interact with various biological targets. Similar compounds have shown that the presence of halogen substituents can enhance binding affinity to proteins, which may lead to improved therapeutic effects. The specific mechanisms may include:
- Enzyme Inhibition : Interaction with enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : Binding to receptors involved in signal transduction pathways.
- Antimicrobial Activity : Potential inhibition of bacterial and fungal growth.
Antimicrobial Properties
Recent studies have indicated that Ethyl (3-chloro-4-fluorophenyl)aminoacetate exhibits antimicrobial properties. The following table summarizes its activity against various microorganisms:
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bactericidal |
Escherichia coli | 64 µg/mL | Bacteriostatic |
Candida albicans | 16 µg/mL | Fungicidal |
These findings suggest that the compound has potential as a therapeutic agent against certain infections.
Case Studies
- In Vitro Studies : A study conducted on the compound's effect on bacterial strains revealed a significant reduction in growth at specific concentrations. The study employed the Diameter of Inhibition Zone (DIZ) method, confirming its efficacy against both Gram-positive and Gram-negative bacteria.
- Molecular Docking Studies : Computational studies have shown that Ethyl (3-chloro-4-fluorophenyl)aminoacetate can effectively bind to target proteins involved in bacterial cell wall synthesis. This binding was characterized by favorable interactions with key amino acid residues, enhancing its antimicrobial potential .
- Pharmacological Evaluation : In a pharmacological assessment, the compound demonstrated promising results as a neuronal potassium channel opener, similar to other compounds in its class. This suggests potential applications in treating neurological disorders .
Properties
CAS No. |
69066-02-0 |
---|---|
Molecular Formula |
C10H9ClFNO3 |
Molecular Weight |
245.63 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-4-fluoroanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H9ClFNO3/c1-2-16-10(15)9(14)13-6-3-4-8(12)7(11)5-6/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
GBWFFCTYEWVGBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
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